molecular formula C17H13FN2O3 B12999877 Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B12999877
M. Wt: 312.29 g/mol
InChI Key: YXHVQKWSKOVMLN-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the isoxazolo[5,4-b]pyridine family, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and antiproliferative activities .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups enhances its stability and bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

methyl 6-cyclopropyl-3-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H13FN2O3/c1-22-17(21)11-8-13(9-6-7-9)19-16-14(11)15(20-23-16)10-4-2-3-5-12(10)18/h2-5,8-9H,6-7H2,1H3

InChI Key

YXHVQKWSKOVMLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4CC4

Origin of Product

United States

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